

# Structure and chemical properties of DPDPE trifluoroacetate

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An In-depth Technical Guide to DPDPE Trifluoroacetate for Researchers and Drug Development Professionals

## Introduction

DPDPE ([D-Pen²,D-Pen⁵]enkephalin) trifluoroacetate is a synthetic, cyclic pentapeptide and a highly selective agonist for the  $\delta$ -opioid receptor (DOR). Developed in the early 1980s as a structural modification of met-enkephalin, it was the first highly selective DOR agonist to be created.[1] Its conformational constraint, provided by the disulfide bond between two D-penicillamine residues, contributes to its high affinity and selectivity, making it an invaluable tool in pharmacological research to investigate the physiological and pathological roles of the  $\delta$ -opioid system.[2][3] This guide provides a comprehensive overview of its structure, chemical properties, biological activity, and relevant experimental methodologies.

### **Structure and Chemical Identity**

DPDPE is a cyclic peptide with a disulfide bridge. The trifluoroacetate salt form is common for synthetic peptides, improving solubility and stability.

- Formal Name: L-tyrosyl-3-mercapto-D-valylglycyl-L-phenylalanyl-3-mercapto-D-valine, cyclic (2->5)-disulfide, trifluoroacetate salt.[4]
- Synonyms: [D-Pen²,D-Pen⁵]Enkephalin, (4S,7S,13S)-13-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-



5,8,11-triazacyclotetradecane-4-carboxylic acid.[1][4]

• Peptide Sequence: Tyr-c[D-Pen-Gly-Phe-D-Pen]-OH

**Table 1: Chemical and Physical Properties** 

Property	Value Value	Reference
Molecular Formula	C30H39N5O7S2 · XCF3COOH	[4][5]
Molecular Weight	645.8 g/mol (free base)	[1][4][5]
Appearance	Lyophilized powder	[4][6]
Purity	Typically >95%	[4][6]
Solubility	1 mg/mL in water; 10 mM in DMSO	[4][7]
Storage	Store powder at -20°C for up to 3 years. Store solutions at -80°C for up to 1 year.	[5][7]
SMILES	CC(INVALID-LINKNC1=O) (C)SSC(C)(C)INVALID-LINK CC2=CC=C(O)C=C2)=O">C@ @HC(NCC(N[C@H]1CC3=CC =CC=C3)=O)=O.FC(F) (C(O)=O)F	[4]
InChl Key	LUVILUYVBUMMRG- JZHXPYGKSA-N	[4]

## **Biological Activity and Receptor Selectivity**

DPDPE is a prototypical  $\delta$ -opioid receptor agonist, exhibiting high selectivity over  $\mu$ - and  $\kappa$ -opioid receptors. This selectivity allows for the specific investigation of DOR-mediated effects, such as analgesia, anticonvulsant activity, and potential roles in mood regulation without the side effects associated with  $\mu$ -opioid receptor activation.[4][6][8]





**Table 2: Opioid Receptor Binding Affinity and Functional** 

**Activity** 

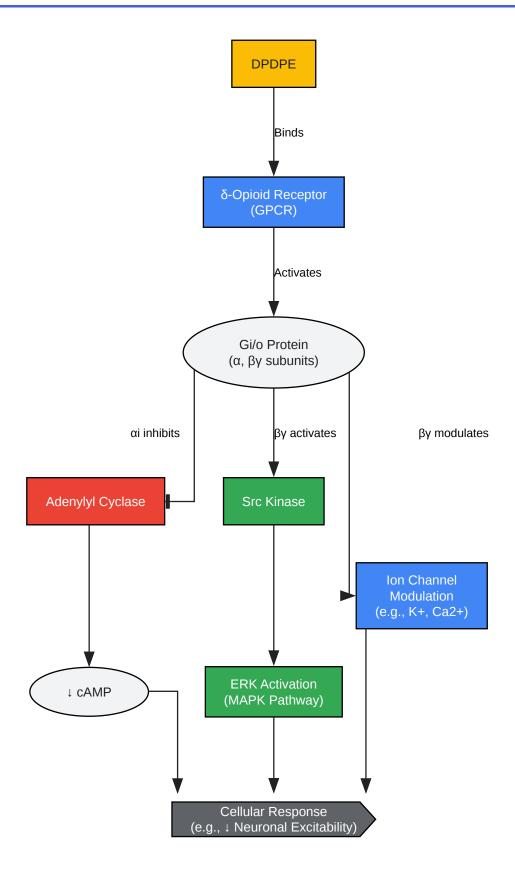
Receptor Subtype	Assay Type	Species/Tissue	Value	Reference
δ-Opioid Receptor	K <sub>i</sub> (Binding Affinity)	Rat Brain Homogenates	2.7 nM	[4][5][6]
μ-Opioid Receptor	K <sub>i</sub> (Binding Affinity)	Rat Brain Homogenates	713 nM	[4][5][6]
к-Opioid Receptor	K <sub>i</sub> (Binding Affinity)	Rat Brain Homogenates	>1,500 nM	[4][5][6]
δ-Opioid Receptor	EC₅₀ (Functional Activity)	Mouse Vas Deferens	5.2 nM	[7][8]
δ-Opioid Receptor	IC50 (Functional Activity)	Mouse Vas Deferens	4.14 nM	[5]
μ-Opioid Receptor	IC50 (Functional Activity)	Guinea Pig Myenteric Plexus	3,000 nM	[5]

The data clearly demonstrates DPDPE's greater than 250-fold selectivity for the  $\delta$ -opioid receptor over the  $\mu$ - and  $\kappa$ -opioid receptors in rat brain homogenates.[5]

## **Signaling Pathways**

As a G-protein-coupled receptor (GPCR) agonist, DPDPE initiates a cascade of intracellular events upon binding to the  $\delta$ -opioid receptor. The primary signaling route is through the G-protein pathway, which involves the dissociation of the G $\alpha$  and G $\beta$  $\gamma$  subunits.[9] This leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and the modulation of various ion channels. DPDPE-induced signaling can also activate the MAP kinase pathway, specifically the ERK cascade, in an Src-dependent manner.[9]





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Caption: DPDPE G-protein-mediated signaling pathway.



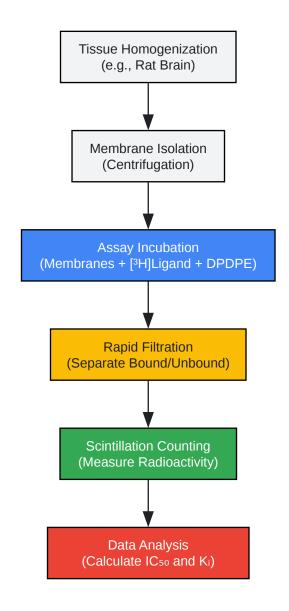
# Experimental Protocols Protocol: Competitive Radioligand Binding Assay

This protocol outlines a general procedure to determine the binding affinity ( $K_i$ ) of DPDPE for the  $\delta$ -opioid receptor using a competitive binding assay with a radiolabeled ligand.

#### Methodology:

- Membrane Preparation: Homogenize rat brain tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in the assay buffer.[10]
- Assay Setup: In a series of tubes, combine the prepared membranes, a fixed concentration
  of a radiolabeled δ-opioid receptor ligand (e.g., [³H]-Naltrindole), and varying concentrations
  of unlabeled DPDPE (the competitor).
- Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration to allow the binding to reach equilibrium.[10]
- Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound. Wash the filters quickly with cold assay buffer to remove non-specifically bound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the DPDPE concentration. Determine the IC<sub>50</sub> value (the concentration of DPDPE that inhibits 50% of the specific radioligand binding). Calculate the K<sub>i</sub> value using the Cheng-Prusoff equation: K<sub>i</sub> = IC<sub>50</sub> / (1 + [L]/K<sub>P</sub>), where [L] is the concentration of the radioligand and K<sub>P</sub> is its dissociation constant.





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**Caption:** Workflow for a competitive radioligand binding assay.

#### **Protocol: Peptide Purity Analysis by RP-HPLC**

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method to assess the purity of synthetic peptides like DPDPE trifluoroacetate.

#### Methodology:

• Sample Preparation: Dissolve the lyophilized DPDPE powder in a suitable solvent, typically a mixture of the mobile phases (e.g., water with 0.1% trifluoroacetic acid).

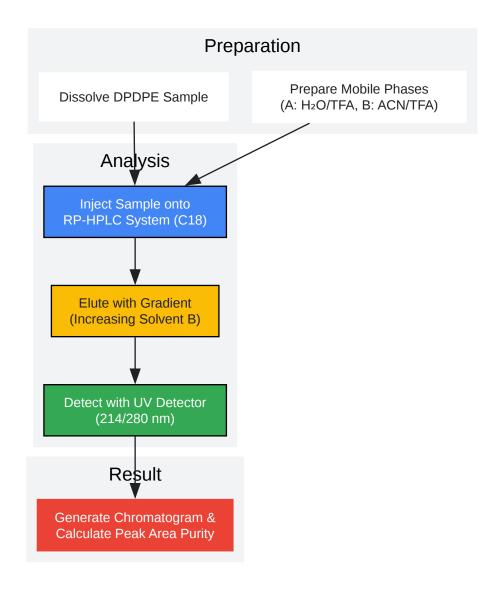
#### Foundational & Exploratory





- System Setup: Use an RP-HPLC system equipped with a C18 column. The mobile phases typically consist of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).[11][12]
- Elution Gradient: Equilibrate the column with a low percentage of Solvent B. After injecting the sample, apply a linear gradient of increasing Solvent B concentration to elute the peptide and any impurities.
- Detection: Monitor the column eluent using a UV detector, typically at a wavelength of 214 nm or 280 nm, where the peptide bonds and aromatic residues (Tyrosine, Phenylalanine) absorb light, respectively.
- Data Analysis: The resulting chromatogram will show peaks corresponding to the different components in the sample. The area of the main peak relative to the total area of all peaks provides a quantitative measure of the peptide's purity.





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**Caption:** General workflow for peptide purity analysis by RP-HPLC.

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